molecular formula C20H17N5OS B2561387 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 335223-67-1

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2561387
CAS No.: 335223-67-1
M. Wt: 375.45
InChI Key: VPMXMBDXVCADBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a thioacetamide linker connected to a p-tolyl group. This structure is optimized for interactions with biological targets, particularly enzymes or receptors requiring planar heterocyclic systems and sulfur-based linkages.

For example, compounds like XVI () are synthesized via reactions of pyrazolo[3,4-d]pyrimidine precursors with chloroacetamide derivatives under basic conditions (e.g., NaHCO₃/KI in DMF) .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMXMBDXVCADBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The mechanism of action primarily involves the inhibition of key signaling pathways that promote cancer cell proliferation.

Case Studies and Findings

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The IC50 value was determined to be approximately 1.74 µM, indicating strong anticancer activity compared to standard treatments.
  • A549 Lung Cancer Cells : Another study reported that the compound exhibited an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM). Flow cytometry analysis confirmed apoptosis induction through cell cycle arrest.

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-71.74Induces apoptosis; inhibits proliferation
A5492.24Induces apoptosis; cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Findings

In a recent investigation, derivatives of this compound showed promising results against various bacterial strains:

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)
Bacillus cereus32
Micrococcus luteus128

These findings suggest that structural modifications can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Biochemical Pathways

The compound affects several biochemical pathways related to:

  • Cell proliferation
  • Programmed cell death (apoptosis)
  • Invasion and metastasis in cancer cells

Mechanism of Action

The mechanism of action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with kinase enzymes. The compound mimics the structure of ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : Likely C₂₀H₁₈N₆OS (inferred from similar compounds in ).
  • Melting Point : Estimated between 180–190°C based on analogs (e.g., compound XIIe: 185–188°C) .
  • Spectroscopic Data : Expected ¹H NMR peaks for aromatic protons (δ 7.2–8.6 ppm), pyrimidine CH (δ ~8.6 ppm), and p-tolyl methyl (δ ~2.3 ppm) .

Comparison with Structurally Similar Compounds

Compound XIIe: 2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(p-tolyl)acetamide

  • Key Differences : Incorporates a piperazine ring instead of a thioether linkage.
  • Molecular Formula : C₂₄H₂₅N₇O₂ .
  • Yield : 65% (vs. ~70% for thio-linked analogs) .
  • Biological Relevance : Piperazine derivatives often exhibit enhanced solubility and kinase inhibitory activity.
  • Thermal Stability : Higher melting point (185–188°C) due to rigid piperazine moiety .

N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide

  • Key Differences : p-Tolyl replaced with 4-acetamidophenyl, introducing a polar amide group.
  • Molecular Formula : C₂₁H₁₈N₆O₂S .
  • Implications : The acetamide group may improve binding to hydrophilic targets (e.g., ATP-binding pockets) but reduces lipophilicity .

Epirimil: N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

  • Key Differences : Pyrazolo[3,4-d]pyrimidine replaced with pyridinylpyrimidine; methoxy groups enhance CNS penetration.
  • Biological Activity : Demonstrated anticonvulsant efficacy in in vivo models via GABAergic modulation .

Structural-Activity Relationships (SAR)

  • Thioether vs. Piperazine Linkers : Thioether groups (as in the target compound) may enhance metabolic stability compared to hydrolytically labile piperazine bonds .
  • Aryl Substituents : p-Tolyl groups improve lipophilicity and membrane permeability, while acetamidophenyl derivatives favor hydrogen bonding .
  • Heterocyclic Cores : Pyrazolo[3,4-d]pyrimidines exhibit stronger π-π stacking with kinase ATP-binding sites than pyrimidine analogs .

Biological Activity

The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide , a derivative of pyrazolo[3,4-d]pyrimidine, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C16H17N5OSC_{16}H_{17}N_{5}OS, and its structure includes a pyrazolo[3,4-d]pyrimidine core with a thioether linkage and a p-tolyl acetamide substituent. This unique structure is believed to contribute significantly to its biological activity.

Antitumor Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance, a study reported that related compounds demonstrated high inhibitory effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and hepatoma (HepG2) cells. The IC50 values for these compounds ranged from 1.74 µM to 42.3 µM, indicating potent anticancer effects compared to standard treatments like doxorubicin .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
1dMCF-71.74Cell cycle arrest
1eHepG242.3Inhibition of proliferation

The antitumor mechanism of This compound involves the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that treatment with this compound leads to an increase in apoptotic cells in the sub-G1 phase of the cell cycle . This suggests that it may activate intrinsic apoptotic pathways, potentially through the modulation of key signaling molecules involved in cell survival and death.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrazolo[3,4-d]pyrimidine derivatives have revealed that modifications to the chemical structure can significantly influence biological activity. For example, alterations in substituents on the pyrazolo ring or the acetamide moiety can enhance or diminish antitumor efficacy . The presence of specific functional groups appears crucial for maintaining potency against tumor cells.

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in vivo. In one investigation involving xenograft models, compounds similar to This compound showed significant tumor growth inhibition compared to control groups . These findings underscore the potential for clinical applications in cancer therapy.

Q & A

Q. How to optimize in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :
  • Dose formulation : Use PEG-400/saline (60:40) for IV administration; oral dosing via carboxymethylcellulose (0.5% w/v) .
  • PK parameters : Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC using non-compartmental analysis (WinNonlin®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.